methyl 4-({[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-({2-[2-(4-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of METHYL 4-({2-[2-(4-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the pyrimido group: This step involves the cyclization of the benzimidazole derivative with a suitable reagent to form the pyrimido[1,2-a][1,3]benzimidazole structure.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
METHYL 4-({2-[2-(4-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-({2-[2-(4-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[2-(4-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
METHYL 4-({2-[2-(4-METHOXYPHENYL)-4-OXOPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE can be compared with similar compounds such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
2-Methoxyphenyl isocyanate: This compound is used as a reagent in organic synthesis and has a similar methoxyphenyl group.
4-Methoxyphenethylamine: This compound is used as a precursor for the synthesis of other organic compounds and has a similar methoxyphenyl group.
Properties
Molecular Formula |
C27H22N4O5 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H22N4O5/c1-35-20-13-9-17(10-14-20)21-15-25(33)31-23-6-4-3-5-22(23)30(27(31)29-21)16-24(32)28-19-11-7-18(8-12-19)26(34)36-2/h3-15H,16H2,1-2H3,(H,28,32) |
InChI Key |
ULQMXOLDPSADDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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